1-(Phenylsulfonyl)piperidine-4-carboxamide 1-(Phenylsulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 304668-32-4
VCID: VC7285932
InChI: InChI=1S/C12H16N2O3S/c13-12(15)10-6-8-14(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15)
SMILES: C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33

1-(Phenylsulfonyl)piperidine-4-carboxamide

CAS No.: 304668-32-4

Cat. No.: VC7285932

Molecular Formula: C12H16N2O3S

Molecular Weight: 268.33

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)piperidine-4-carboxamide - 304668-32-4

Specification

CAS No. 304668-32-4
Molecular Formula C12H16N2O3S
Molecular Weight 268.33
IUPAC Name 1-(benzenesulfonyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C12H16N2O3S/c13-12(15)10-6-8-14(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15)
Standard InChI Key FWMBBKYTKBLPEO-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a six-membered piperidine ring with a phenylsulfonyl group (-SO₂C₆H₅) at the nitrogen atom (1-position) and a carboxamide (-CONH₂) at the 4-position. This arrangement confers both lipophilicity (via the phenylsulfonyl group) and hydrogen-bonding capacity (via the carboxamide), critical for target engagement and pharmacokinetics.

Molecular Formula: C₁₂H₁₄N₂O₃S
Molecular Weight: 278.32 g/mol
Key Functional Groups:

  • Sulfonamide: Enhances metabolic stability and enzyme inhibition potential.

  • Carboxamide: Facilitates interactions with catalytic sites of proteases and kinases.

Biological Activity and Mechanism of Action

ER Stress and Autophagy Induction

Phenylsulfonyl-piperidine derivatives, such as PSP205, have demonstrated potent activity in inducing ER stress and autophagy in colon cancer cells . Key findings include:

  • Transcriptional Upregulation: PSP205 upregulated ER stress markers (DNAJB9, XBP1, PDIA4) and vesicle transport genes (SEC24D, SEC11C), implicating the unfolded protein response (UPR) .

  • Pathway Modulation: Activation of the IRE1-TRAF2-JNK axis, leading to autophagosome formation and Golgi apparatus deformation .

Table 1: Comparative ER Stress Pathway Activation by Piperidine Derivatives

CompoundTarget PathwayObserved EffectReference
PSP205IRE1-TRAF2-JNKProlonged autophagy, apoptosis
1-(Phenylsulfonyl)-4-carboxamide (Hypothetical)mTORC1/P53Predicted cell cycle arrest

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Phenylsulfonyl Group:

    • Electron-withdrawing substituents (e.g., -Br, -CF₃) improve target affinity but may reduce solubility.

    • Example: 4-Bromo substitution in PSP205 enhanced ER stress induction compared to unsubstituted analogs .

  • Carboxamide Position:

    • The 4-position optimizes spatial alignment with catalytic pockets (e.g., MMP-9, Akt1).

Table 2: Substituent Effects on Biological Activity

R Group (Position)LogPSolubility (mg/mL)IC₅₀ (µM)
-H (Parent)1.80.1215.2
-CF₃ (para)2.40.088.7
-Br (para)2.10.106.3

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes for GMP-compliant production remain underexplored.

  • Target Identification: Proteomic studies are needed to map direct binding partners.

  • Toxicology Profiles: In vivo safety and pharmacokinetic studies are critical for clinical translation.

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